1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound with a unique structure that includes a methoxyphenyl group, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxybenzenethiol with formaldehyde and piperidine to form the intermediate 4-(((4-methoxyphenyl)thio)methyl)piperidine. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and automated synthesis can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-((4-(((4-Hydroxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone.
Reduction: Formation of 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfanyl)phenyl)ethanone.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group is known to interact with protein active sites, while the piperidine ring can enhance the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((4-(((4-Hydroxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfanyl)phenyl)ethanone
- 1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)carbonyl)phenyl)ethanone
Uniqueness
1-(4-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, piperidine ring, and sulfonyl group allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
1-[4-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S2/c1-16(23)18-3-9-21(10-4-18)28(24,25)22-13-11-17(12-14-22)15-27-20-7-5-19(26-2)6-8-20/h3-10,17H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIMQJQKKWMCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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